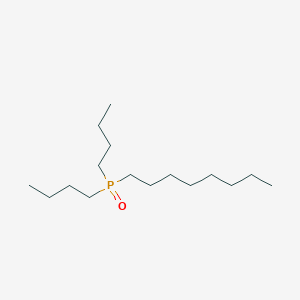

Phosphine oxide, dibutyloctyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phosphine oxide, dibutyloctyl-, also known as DBPO, is a phosphine oxide compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and ethanol. DBPO is widely used in various fields of science due to its unique properties, including its ability to act as a flame retardant and its high thermal stability. In

Wirkmechanismus

The mechanism of action of Phosphine oxide, dibutyloctyl- is not well understood. However, it is believed that Phosphine oxide, dibutyloctyl- acts as a flame retardant by releasing phosphorus-containing radicals when exposed to heat. These radicals then react with the flame, interrupting the combustion process and preventing the spread of fire.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of Phosphine oxide, dibutyloctyl-. However, studies have shown that Phosphine oxide, dibutyloctyl- is not toxic to humans or animals when used in accordance with established safety guidelines. Phosphine oxide, dibutyloctyl- has also been shown to have low acute toxicity and low skin irritation potential.

Vorteile Und Einschränkungen Für Laborexperimente

Phosphine oxide, dibutyloctyl- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, Phosphine oxide, dibutyloctyl- has some limitations for use in lab experiments. It is not soluble in water, which can limit its use in aqueous systems. Additionally, Phosphine oxide, dibutyloctyl- has a low boiling point, which can make it difficult to handle at high temperatures.

Zukünftige Richtungen

There are several future directions for research on Phosphine oxide, dibutyloctyl-. One area of research could focus on the development of new synthesis methods for Phosphine oxide, dibutyloctyl- that are more efficient and environmentally friendly. Another area of research could focus on the use of Phosphine oxide, dibutyloctyl- as a flame retardant in new materials, including biodegradable plastics. Additionally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- as a stabilizer in other types of materials, such as paints and coatings. Finally, research could be conducted on the potential use of Phosphine oxide, dibutyloctyl- in the synthesis of new organic compounds with unique properties and applications.

Synthesemethoden

Phosphine oxide, dibutyloctyl- can be synthesized through a variety of methods, including the reaction of butyl octyl alcohol with phosphorus oxychloride or the reaction of butyl octyl alcohol with phosphorus pentoxide. The most common method of synthesizing Phosphine oxide, dibutyloctyl- is through the reaction of butyl octyl alcohol with phosphorus oxychloride. This method involves the addition of butyl octyl alcohol to a solution of phosphorus oxychloride in dichloromethane, followed by the addition of triethylamine as a catalyst. The reaction mixture is then stirred at room temperature for several hours, after which the Phosphine oxide, dibutyloctyl- is isolated by filtration and purified by distillation.

Wissenschaftliche Forschungsanwendungen

Phosphine oxide, dibutyloctyl- has a wide range of applications in scientific research. It is commonly used as a flame retardant in various materials, including plastics, textiles, and coatings. Phosphine oxide, dibutyloctyl- has also been used as a stabilizer in polyurethane foams and as an additive in lubricants. In addition to these applications, Phosphine oxide, dibutyloctyl- has been used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Eigenschaften

CAS-Nummer |

14283-67-1 |

|---|---|

Molekularformel |

C16H35OP |

Molekulargewicht |

274.42 g/mol |

IUPAC-Name |

1-dibutylphosphoryloctane |

InChI |

InChI=1S/C16H35OP/c1-4-7-10-11-12-13-16-18(17,14-8-5-2)15-9-6-3/h4-16H2,1-3H3 |

InChI-Schlüssel |

PDNVFGSWMYSBOF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCP(=O)(CCCC)CCCC |

Kanonische SMILES |

CCCCCCCCP(=O)(CCCC)CCCC |

Andere CAS-Nummern |

14283-67-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)